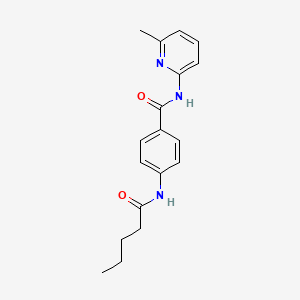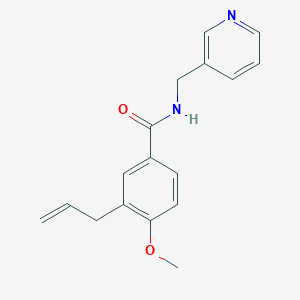![molecular formula C18H18Cl2N2O2 B4718528 N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B4718528.png)
N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]
説明
N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide], also known as ethambutol, is a synthetic antibiotic that is used to treat tuberculosis (TB). It was first synthesized in the 1960s and has since been used as a first-line treatment for TB.
作用機序
Ethambutol works by inhibiting the synthesis of mycobacterial cell wall components, specifically arabinogalactan and peptidoglycan. This disrupts the integrity of the cell wall, making the bacteria more susceptible to other antibiotics. Ethambutol is also thought to inhibit the growth of mycobacteria by interfering with their ability to acquire nutrients.
Biochemical and Physiological Effects
Ethambutol is well-tolerated by most patients, with few reported side effects. However, it can cause optic neuritis, a condition that can lead to irreversible vision loss. Ethambutol can also cause gastrointestinal upset, skin rash, and fever. Ethambutol is primarily metabolized by the liver and excreted in the urine.
実験室実験の利点と制限
Ethambutol is a useful tool for studying the cell wall synthesis of mycobacteria. It is relatively easy to synthesize and is readily available. However, N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide] can be toxic to other bacterial species, making it less useful for studying non-mycobacterial bacteria.
将来の方向性
There are several areas of future research for N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]. One area is the development of new formulations of N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide] that are more effective and have fewer side effects. Another area is the study of the mechanism of action of N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide], particularly its interaction with the mycobacterial cell wall. Finally, there is a need for more research on the use of N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide] in the treatment of other mycobacterial infections, such as leprosy.
Conclusion
Ethambutol is a synthetic antibiotic that is used to treat TB. It works by inhibiting the synthesis of mycobacterial cell wall components, making the bacteria more susceptible to other antibiotics. Ethambutol is well-tolerated by most patients, but can cause optic neuritis and other side effects. Ethambutol is a useful tool for studying the cell wall synthesis of mycobacteria, but there is a need for more research on its efficacy in treating other mycobacterial infections and its mechanism of action.
科学的研究の応用
Ethambutol has been extensively studied for its efficacy in the treatment of TB. It is often used in combination with other antibiotics to treat both drug-sensitive and drug-resistant TB. Ethambutol has also been studied for its potential use in the treatment of other mycobacterial infections, such as leprosy.
特性
IUPAC Name |
N-[2-(N-acetyl-2-chloroanilino)ethyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-13(23)21(17-9-5-3-7-15(17)19)11-12-22(14(2)24)18-10-6-4-8-16(18)20/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDWWLFLMXVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C1=CC=CC=C1Cl)C(=O)C)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4718455.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4718464.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4718472.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)
![2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B4718477.png)

![N-(3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4718497.png)
![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4718516.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4718522.png)
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4718537.png)
![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4718547.png)

